1-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a fluorophenyl group and an oxolan-2-ylmethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through a nucleophilic substitution reaction using an oxolan-2-ylmethyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the piperidine derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a receptor agonist or antagonist.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to certain receptors, while the piperidine ring can modulate the compound’s overall pharmacological profile. The oxolan-2-ylmethyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
- N-(2-fluorophenyl)-4-piperidinamine
- N-(2-fluorophenyl)-4-piperidinol
Uniqueness
This compound is unique due to the combination of its functional groups, which impart specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, while the oxolan-2-ylmethyl group improves its solubility and bioavailability. This combination of properties makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H25FN2O2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H25FN2O2/c19-17-6-2-1-4-15(17)13-21-9-7-14(8-10-21)18(22)20-12-16-5-3-11-23-16/h1-2,4,6,14,16H,3,5,7-13H2,(H,20,22) |
InChI Key |
AAZGPJMTEMNBRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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